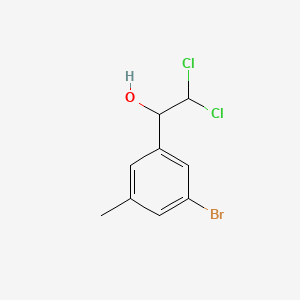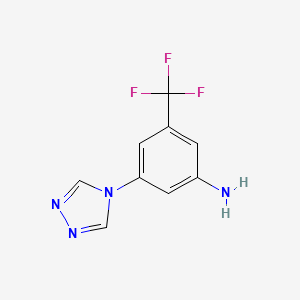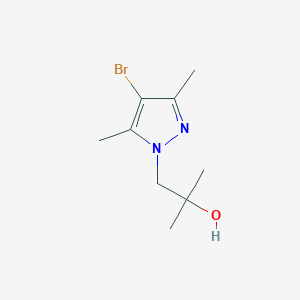
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL is a chemical compound with the molecular formula C8H13BrN2O. This compound is characterized by the presence of a bromine atom, two methyl groups, and a pyrazole ring, making it a valuable intermediate in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 3-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline
- (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
- N-methyl-1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]fullerene-C60-1,9-c-pyrrolidine
Uniqueness: 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL is unique due to its specific structural features, such as the presence of a bromine atom and a pyrazole ring, which confer distinct chemical reactivity and biological activity. These properties make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H15BrN2O |
|---|---|
Molekulargewicht |
247.13 g/mol |
IUPAC-Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H15BrN2O/c1-6-8(10)7(2)12(11-6)5-9(3,4)13/h13H,5H2,1-4H3 |
InChI-Schlüssel |
PLRWZXGFSJQSHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC(C)(C)O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






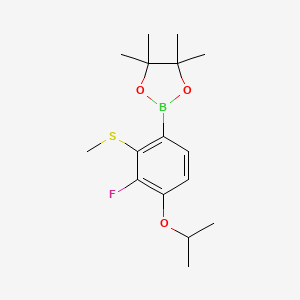
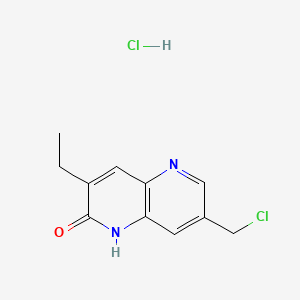



![1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one](/img/structure/B14028750.png)
